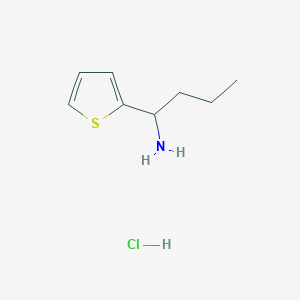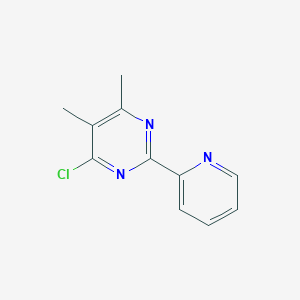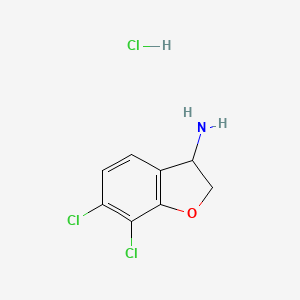
4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline
Übersicht
Beschreibung
4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMA is a member of the aniline family, which is a group of organic compounds that are widely used in the production of dyes, pharmaceuticals, and other industrial products. DMMA is a relatively new compound, and its synthesis method, mechanism of action, and biochemical and physiological effects are still being studied.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Vibrational Analysis
Research has focused on the investigation of molecular structures and vibrational analysis of related compounds. For instance, Medetalibeyoğlu et al. (2019) conducted a theoretical study on the molecular structure, vibrational frequency values, and thermodynamic properties of a compound closely related to "4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline." They utilized quantum chemical calculations to determine the compound's molecular electrostatic potential, suggesting its potential for further applications in material science or drug design Medetalibeyoğlu, H., Yüksek, H., & Özdemir, G. (2019).
Synthetic Methodologies and Chemical Properties
On the synthesis front, Takashi et al. (1998) explored the electrochemical fluorination of N-containing carboxylic acids, including derivatives of dimethylmorpholine. Their work highlights the synthetic accessibility of fluorinated derivatives, which could be relevant for pharmaceuticals and agrochemicals development Takashi, A., Fukaya, H., Ono, T., Hayashi, E., Soloshonok, I., & Okuhara, K. (1998).
Photostabilizers for Polymer Materials
Balakit et al. (2015) synthesized new thiophene derivatives, demonstrating their application as photostabilizers for poly(vinyl chloride) (PVC), showcasing the potential of using dimethylmorpholin-4-yl derivatives in materials science to enhance the longevity and stability of polymer materials against UV radiation Balakit, A., Ahmed, A., El‐Hiti, G., Smith, K., & Yousif, E. (2015).
Biological Activities and Pharmacological Applications
The exploration of biological activities and pharmacological applications forms a significant part of the research into compounds like "this compound." Thomas et al. (2010) synthesized a series of derivatives and evaluated their in vitro antibacterial and antifungal activities, highlighting the therapeutic potential of such compounds against various pathogenic strains Thomas, K. D., Adhikari, A. V., & Shetty, N. S. (2010).
Eigenschaften
IUPAC Name |
4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2)9-15(6-7-17-13)10-4-5-11(14)12(8-10)16-3/h4-5,8H,6-7,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKORQHDZQJCFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C2=CC(=C(C=C2)N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




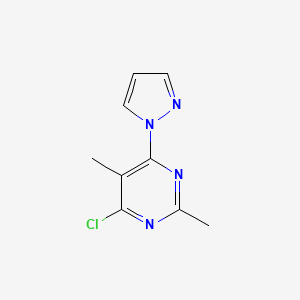



![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)
![3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B1454455.png)
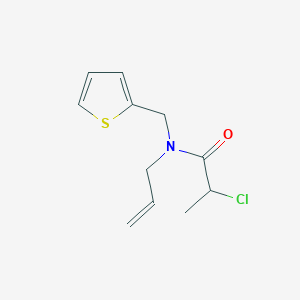


![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B1454460.png)
